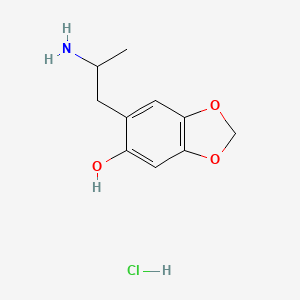

6-(2-Aminopropyl)-1,3-benzodioxol-5-ol;hydrochloride

Description

6-(2-Aminopropyl)-1,3-benzodioxol-5-ol;hydrochloride is a compound belonging to the class of substituted benzofurans and phenethylamines. It is known for its psychoactive properties and is often referred to in the context of research chemicals and novel psychoactive substances. This compound has been studied for its potential effects on neurotransmitter systems, particularly those involving serotonin, norepinephrine, and dopamine .

Properties

CAS No. |

866090-47-3 |

|---|---|

Molecular Formula |

C10H14ClNO3 |

Molecular Weight |

231.67 g/mol |

IUPAC Name |

6-(2-aminopropyl)-1,3-benzodioxol-5-ol;hydrochloride |

InChI |

InChI=1S/C10H13NO3.ClH/c1-6(11)2-7-3-9-10(4-8(7)12)14-5-13-9;/h3-4,6,12H,2,5,11H2,1H3;1H |

InChI Key |

WNWYUEJYOVJSBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC2=C(C=C1O)OCO2)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-(2-Aminopropyl)-1,3-benzodioxol-5-ol;hydrochloride typically involves several steps, starting with the formation of the benzofuran ring. One common method involves the condensation of a suitable phenol with a propylamine derivative, followed by cyclization to form the benzofuran structure.

laboratory-scale synthesis often involves the use of reagents such as formylating agents, reducing agents, and hydrochloric acid for the final salt formation .

Chemical Reactions Analysis

6-(2-Aminopropyl)-1,3-benzodioxol-5-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, often using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

6-(2-Aminopropyl)-1,3-benzodioxol-5-ol;hydrochloride has been studied extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Neurotransmitter Studies: This compound is used to investigate the role of serotonin, norepinephrine, and dopamine in the brain.

Pharmacological Research: It is used to study the effects of psychoactive substances on behavior and neurochemistry in animal models.

Toxicology: Research on its toxicity and potential adverse effects helps in understanding the risks associated with its use.

Mechanism of Action

The mechanism of action of 6-(2-Aminopropyl)-1,3-benzodioxol-5-ol;hydrochloride involves its interaction with monoamine transporters. It inhibits the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. Additionally, it acts as a releasing agent, promoting the release of these neurotransmitters from presynaptic neurons .

The compound also exhibits high affinity for the serotonin 5-HT2B receptor, acting as a potent agonist. This interaction is believed to contribute to its psychoactive effects and potential cardiotoxicity with long-term use .

Comparison with Similar Compounds

6-(2-Aminopropyl)-1,3-benzodioxol-5-ol;hydrochloride is often compared to other substituted benzofurans and phenethylamines, such as:

5-(2-Aminopropyl)benzofuran (5-APB): Similar in structure but differs in the position of the amino group.

3,4-Methylenedioxyamphetamine (MDA): Shares structural similarities but has a different ring system.

3,4-Methylenedioxymethamphetamine (MDMA): Another related compound with similar effects on serotonin, norepinephrine, and dopamine systems.

The uniqueness of 6-(2-Aminopropyl)-1,3-benzodioxol-5-ol;hydrochloride lies in its specific interactions with monoamine transporters and receptors, which may result in distinct pharmacological effects compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.